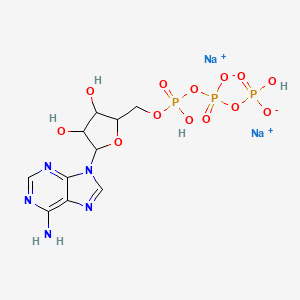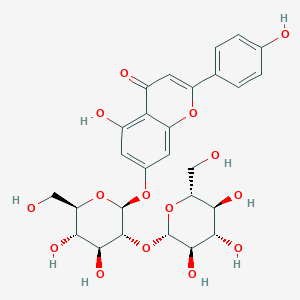
1,4-Diiodo-2-methoxy-5-nitrobenzene
Übersicht
Beschreibung
The compound 1,4-Diiodo-2-methoxy-5-nitrobenzene is a multi-substituted benzene derivative characterized by the presence of iodine, methoxy, and nitro functional groups. This compound is not directly discussed in the provided papers, but its structural analogs and related chemical reactions are explored, which can provide insights into its properties and reactivity.
Synthesis Analysis
The synthesis of compounds related to 1,4-Diiodo-2-methoxy-5-nitrobenzene involves the introduction of nitro, methoxy, and halogen groups into a benzene ring. For instance, the synthesis of a molecular complex involving 1,4-diiodobenzene and 3,5-dinitrobenzoic acid demonstrates the potential for halogen-nitro interactions . Additionally, the reaction of diazomethane with a trihydroxy-methyl-nitrobenzene leads to methoxy derivatives, indicating the reactivity of methoxy and nitro groups on a benzene ring . These studies suggest that the synthesis of 1,4-Diiodo-2-methoxy-5-nitrobenzene could involve similar strategies of functional group interplay and substitution reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to 1,4-Diiodo-2-methoxy-5-nitrobenzene is influenced by the substituents on the benzene ring. The X-ray crystal structure analysis of related compounds reveals the impact of different functional groups on the overall molecular conformation . For example, the presence of alkoxy and nitro groups can lead to diverse crystal structures and intermolecular interactions, such as hydrogen bonding and halogen bonding, which would also be relevant for the structure of 1,4-Diiodo-2-methoxy-5-nitrobenzene .
Chemical Reactions Analysis
The chemical reactivity of compounds with similar substitution patterns to 1,4-Diiodo-2-methoxy-5-nitrobenzene involves various types of reactions. Nucleophilic aromatic substitution is a potential reaction pathway, as seen in the addition of methylene groups to a trinitrobenzene derivative . The presence of nitro groups can also lead to reduction reactions and ring transformations . These reactions highlight the potential reactivity of the nitro group in 1,4-Diiodo-2-methoxy-5-nitrobenzene, which could undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-Diiodo-2-methoxy-5-nitrobenzene can be inferred from the properties of structurally related compounds. The presence of iodine atoms is likely to increase the molecular weight and influence the compound's density and melting point. The nitro group is a strong electron-withdrawing group, which would affect the electron density of the benzene ring and could influence the compound's acidity, reactivity, and spectroscopic properties . The methoxy group, being an electron-donating substituent, would also impact the electronic properties of the compound . These combined effects would contribute to the unique physical and chemical characteristics of 1,4-Diiodo-2-methoxy-5-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : Li et al. (2012) studied the crystal structure of a related compound, 1,3-diiodo-4-methoxy-2-nitrobenzene, noting the dihedral angle between the benzene ring and the nitro group, and the occurrence of aromatic π–π stacking in the crystal. This research contributes to understanding the molecular and crystal structure of such compounds (Li et al., 2012).
Chemical Reactions and Synthesis : Studies on the synthesis of methoxyphenol derivatives, as explored by Jian (2000) and others, provide insights into the chemical reactions involving methoxy and nitro groups on the benzene ring. These reactions are important for the synthesis of various industrial and pharmaceutical compounds (Jian, 2000).
Intermolecular Interactions and Energetics : Bosch et al. (2022) analyzed the structures of 1,3-diiodo-5-nitrobenzene and related compounds, focusing on the nonbonded close contacts and intermolecular interactions. Their findings contribute to a better understanding of the molecular interactions and energetic properties of these substances (Bosch et al., 2022).
Atmospheric Chemistry and Environmental Impact : The study of atmospheric reactivity, such as the research by Lauraguais et al. (2014) on guaiacol, a methoxyphenol compound, provides insights into how these compounds react with environmental factors like hydroxyl radicals. This research is crucial for understanding the environmental impact and behavior of such compounds in atmospheric conditions (Lauraguais et al., 2014).
Photoreagents in Biological Research : Research by Jelenc et al. (1978) highlighted the use of 4-nitrophenyl ethers, which are structurally related to 1,4-Diiodo-2-methoxy-5-nitrobenzene, as photoreagents for protein crosslinking and affinity labeling in biological research (Jelenc et al., 1978).
Luminescent Sensors : Xu et al. (2020) developed a zinc-based metal–organic framework using a compound similar to 1,4-Diiodo-2-methoxy-5-nitrobenzene, demonstrating its potential as a luminescent sensor for detecting various ions and compounds in environmental samples (Xu et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,4-diiodo-2-methoxy-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5I2NO3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHITWDCJKUHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5I2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295002 | |
| Record name | 1,4-Diiodo-2-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diiodo-2-methoxy-5-nitrobenzene | |
CAS RN |
55215-55-9 | |
| Record name | 1,4-Diiodo-2-methoxy-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55215-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diiodo-2-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,2'':7'',2''''-Ter-9,9'-spirobi[9H-fluorene]](/img/structure/B3029077.png)



